molecular formula C21H14FN3O4S B11616024 (3-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No.: B11616024
M. Wt: 423.4 g/mol
InChI Key: OGLWAABRBKSAOW-LZYBPNLTSA-N
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Description

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a unique combination of fluorophenyl, indole, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the diazinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the indole or fluorophenyl rings, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antiviral activities.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that may share some chemical properties.

    Diazinane derivatives: Molecules containing the diazinane ring, which may exhibit similar reactivity.

Uniqueness

2-(3-{[(5E)-1-(3-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14FN3O4S

Molecular Weight

423.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(3-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C21H14FN3O4S/c22-13-4-3-5-14(9-13)25-20(29)16(19(28)23-21(25)30)8-12-10-24(11-18(26)27)17-7-2-1-6-15(12)17/h1-10H,11H2,(H,26,27)(H,23,28,30)/b16-8+

InChI Key

OGLWAABRBKSAOW-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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